molecular formula C5H2F8O2 B1214836 5H-Octafluoropentanoic acid CAS No. 376-72-7

5H-Octafluoropentanoic acid

Cat. No.: B1214836
CAS No.: 376-72-7
M. Wt: 246.05 g/mol
InChI Key: VGFKXVSMDOKOJZ-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a high boiling point of approximately 165-166°C and a density of 1.725 g/cm³ . This compound is known for its unique chemical properties, including its high thermal stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Chemical Reactions Analysis

5H-Octafluoropentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5H-Octafluoropentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5H-Octafluoropentanoic acid can be compared with other perfluorinated carboxylic acids, such as perfluorooctanoic acid and perfluorobutanoic acid. While all these compounds share similar chemical properties, octafluoropentanoic acid is unique due to its specific chain length and the number of fluorine atoms, which confer distinct physical and chemical characteristics . This uniqueness makes it particularly valuable in applications requiring high thermal stability and resistance to degradation.

Similar compounds include:

  • Perfluorooctanoic acid
  • Perfluorobutanoic acid
  • Perfluorovaleric acid

These compounds differ in their chain lengths and the number of fluorine atoms, which influence their chemical behavior and applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFKXVSMDOKOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC3F6COOH, C5H2F8O2
Record name Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191038
Record name 5H-Octafluoropentanoic acid
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Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-72-7
Record name ω-Hydroperfluorovaleric acid
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Record name Octafluoropentanoic acid
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Record name 5H-Octafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-octafluorovaleric acid
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Synthesis routes and methods I

Procedure details

60 mL of acetic acid, 0.46 g sodium nitrite, TEMPO (0.35 g), CH3CO2Na (6.88 g) and 6.5 g of 2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol were placed in a 100 mL1 glass flask equipped with a balloon containing oxygen, a reflux condenser and a stirrer. The mixture was stirred for 16 hr at 60° C. upon which the mixture was acidified as described in example 17 and extracted with diethyl ether (three times). The combined organic phases were washed with water and dried over magnesium sulfate. The solvent was removed at a rotary evaporator and the residue was distilled to give 3.82 g of acid (20 mmHg, 65° C.). Yield: 55%.
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
6.88 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Yield
55%

Synthesis routes and methods II

Procedure details

5.2 ml water, 19 ml MeCN, 0.34 g KBr, TEMPO (0.12 g), and 6 g of 2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol were placed in a 100 mL glass flask equipped with a dropping funnel and stirrer. 45 mL of 15% (wt) aq. NaOCl buffered to pH 8-9 were added via the dropping funnel in 3 portions over two days while stirring at room temperature. Then concentrated sulphuric acid were added to render the reaction mixture acidic. (pH 1-2). The reaction mixture was extracted three times with diethyl ether and the combined organic phases were dried over magnesium sulphate. The solvent was evaporated to give a colorless liquid (8.98 g), which was distilled using a water pump (15 mmHg, 73° C.) to give 5.13 g of the acid. Yield: 80%. 1H NMR (CDCl3): 6.08 (tt, J=52 Hz, J=5.3 Hz, 1H); 8.6 (s, 1H); 19F NMR (CDCl3): −120.6 (t, J=9.2 Hz, 2F); −125.81 (m, 2F); −130.61 (m, 2F); −138.4 (dm, J=52 Hz, 2F).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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